molecular formula C10H16 B1198312 (+)-3-Carene CAS No. 498-15-7

(+)-3-Carene

Cat. No.: B1198312
CAS No.: 498-15-7
M. Wt: 136.23 g/mol
InChI Key: BQOFWKZOCNGFEC-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-3-Carene is a bicyclic monoterpene that is naturally found in various essential oils, particularly in turpentine oil. It is known for its pleasant, sweet, and pungent aroma, which makes it a valuable component in the fragrance and flavor industries. The compound has a molecular formula of C10H16 and is characterized by its unique structure, which includes a cyclohexene ring fused to a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-3-Carene can be achieved through several methods, including the catalytic isomerization of alpha-pinene. This process involves the use of catalysts such as zeolites or metal oxides under specific temperature and pressure conditions to convert alpha-pinene into this compound.

Industrial Production Methods

Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is a byproduct of the pulp and paper industry. The distillation process involves the separation of various monoterpenes present in turpentine oil, with this compound being one of the major components.

Chemical Reactions Analysis

Types of Reactions

(+)-3-Carene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carenone and other oxygenated derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrocarene.

    Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation reactions typically use halogen gases or halogenating agents like N-bromosuccinimide.

Major Products Formed

    Oxidation: Carenone and other oxygenated derivatives.

    Reduction: Dihydrocarene.

    Substitution: Halogenated carenes.

Scientific Research Applications

(+)-3-Carene has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its use in aromatherapy for its calming and soothing properties.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (+)-3-Carene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

(+)-3-Carene can be compared with other similar monoterpenes such as alpha-pinene, beta-pinene, and limonene. While all these compounds share a similar basic structure, this compound is unique due to its bicyclic structure, which includes a cyclopropane ring. This structural difference imparts distinct chemical and physical properties to this compound, making it valuable in specific applications where other monoterpenes may not be as effective.

List of Similar Compounds

  • Alpha-pinene
  • Beta-pinene
  • Limonene
  • Myrcene
  • Camphene

Properties

CAS No.

498-15-7

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1

InChI Key

BQOFWKZOCNGFEC-DTWKUNHWSA-N

SMILES

CC1=CCC2C(C1)C2(C)C

Isomeric SMILES

CC1=CC[C@H]2[C@@H](C1)C2(C)C

Canonical SMILES

CC1=CCC2C(C1)C2(C)C

Key on ui other cas no.

498-15-7

physical_description

Clear, very faintly yellow liquid;  [Sigma-Aldrich MSDS]

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

Synonyms

(+)-3-carene
3-carene
3-carene, (R)-isomer
3-carene, (S)-(cis)-isomer
delta(3)-carene
delta-3-carene
delta3-carene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-3-Carene
Reactant of Route 2
(+)-3-Carene
Reactant of Route 3
(+)-3-Carene
Reactant of Route 4
(+)-3-Carene
Reactant of Route 5
(+)-3-Carene
Reactant of Route 6
(+)-3-Carene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.